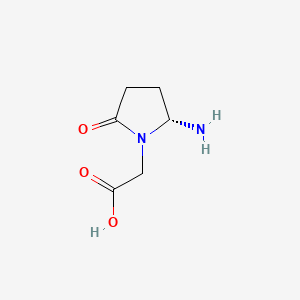
(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid is a compound with a unique structure that includes an amino group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid typically involves the use of specific reagents and conditions to ensure the correct stereochemistry and functional groups. One common method involves the reaction of a suitable precursor with an amino acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid include other amino acid derivatives and pyrrolidinone-containing molecules. Examples include:
(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: An amino acid derivative with a similar structure.
(2R)-2-Amino-4-methylpentanoic acid: Another amino acid derivative with a different side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
150024-59-2 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.157 |
IUPAC Name |
2-[(2R)-2-amino-5-oxopyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c7-4-1-2-5(9)8(4)3-6(10)11/h4H,1-3,7H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
KHVKXWZYVMHZAC-SCSAIBSYSA-N |
SMILES |
C1CC(=O)N(C1N)CC(=O)O |
Synonyms |
1-Pyrrolidineaceticacid,2-amino-5-oxo-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



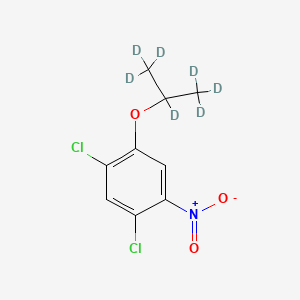
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

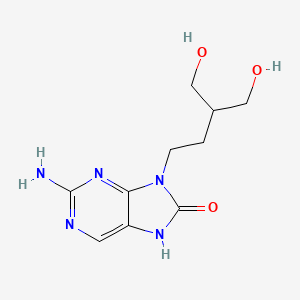
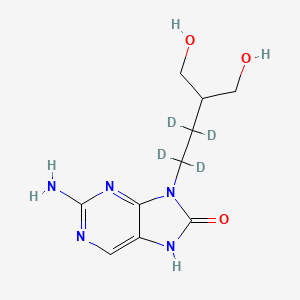
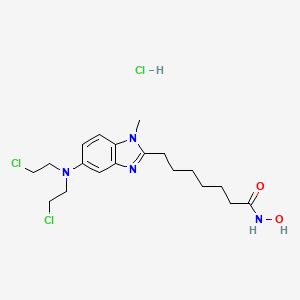
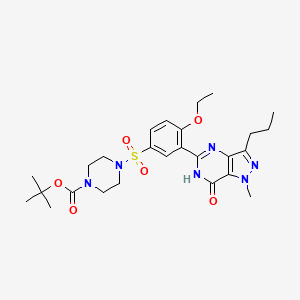
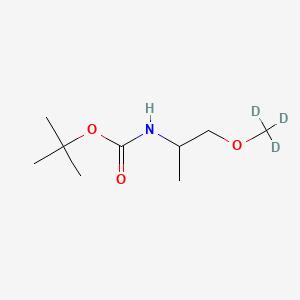
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)

